rac-tert-butyl (3R,5S)-5-aminobicyclo[4.1.0]heptane-3-carboxylate
Description
rac-tert-butyl (3R,5S)-5-aminobicyclo[4.1.0]heptane-3-carboxylate is a bicyclic compound featuring a bicyclo[4.1.0]heptane core with a tert-butyl carbamate-protected amine group at position 5 and a carboxylate ester at position 2. Its stereochemistry (3R,5S) and functional group arrangement make it a valuable intermediate in medicinal chemistry, particularly for synthesizing iminosugars or bioactive molecules targeting enzymes such as glycosidases .
Properties
IUPAC Name |
tert-butyl (3R,5S)-5-aminobicyclo[4.1.0]heptane-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c1-12(2,3)15-11(14)8-4-7-5-9(7)10(13)6-8/h7-10H,4-6,13H2,1-3H3/t7?,8-,9?,10+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIQKERMPNPZCQG-RGWUEKKESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC2CC2C(C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H]1C[C@@H](C2CC2C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-tert-butyl (3R,5S)-5-aminobicyclo[4.1.0]heptane-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of photochemistry to achieve [2 + 2] cycloaddition, which is then followed by various derivatization steps .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions: rac-tert-butyl (3R,5S)-5-aminobicyclo[4.1.0]heptane-3-carboxylate can undergo several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving alkyl halides or acyl chlorides.
Major Products:
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Alkylated or acylated products.
Scientific Research Applications
rac-tert-butyl (3R,5S)-5-aminobicyclo[4.1.0]heptane-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein binding studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of rac-tert-butyl (3R,5S)-5-aminobicyclo[4.1.0]heptane-3-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, while the bicyclic structure provides rigidity and specificity in binding. This compound can modulate biological pathways by inhibiting or activating specific enzymes or receptors.
Comparison with Similar Compounds
Table 1: Structural Features of Bicyclo[4.1.0]heptane Derivatives
Key Insights :
- The target compound’s C5 amino group distinguishes it from oxygen-bridged analogs (e.g., 7-oxa derivatives), which may exhibit reduced nucleophilicity or altered hydrogen-bonding capacity .
- Compared to 2-Boc-2-azabicyclo[4.1.0]heptane-5-carboxylic acid , positional isomerism (amine at C5 vs.
Key Insights :
- The target compound’s synthesis shares steps (e.g., TFA deprotection) with other bicyclo[4.1.0]heptane derivatives but requires precise stereochemical control at C3 and C5 .
- Oxygen-bridged analogs often involve additional steps like desilylation or DIBAL-H reduction, increasing synthetic complexity .
Physicochemical and Toxicological Properties
Biological Activity
Rac-tert-butyl (3R,5S)-5-aminobicyclo[4.1.0]heptane-3-carboxylate is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, pharmacological effects, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : CHNO
- Molecular Weight : 225.31 g/mol
- CAS Number : 180975-66-0
Biological Activity
The biological activity of this compound has been characterized through various in vitro and in vivo studies.
Pharmacological Effects
- Neuroprotective Activity : Studies have indicated that this compound exhibits neuroprotective effects, potentially beneficial in conditions like neurodegeneration.
- Antidepressant-like Effects : Research suggests that it may influence neurotransmitter systems related to mood regulation, indicating potential antidepressant properties.
- Analgesic Properties : Preliminary findings show that it may have analgesic effects, contributing to pain relief mechanisms.
The mechanisms through which this compound exerts its effects include:
- Modulation of neurotransmitter release.
- Interaction with specific receptor sites in the central nervous system.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Neuroprotection in rodent models | Demonstrated significant reduction in neuronal death under oxidative stress conditions. |
| Study 2 | Antidepressant-like behavior in mice | Showed increased locomotor activity and reduced immobility in forced swim tests, indicating antidepressant effects. |
| Study 3 | Analgesic efficacy | Exhibited dose-dependent reduction in pain response in formalin-induced pain models. |
Research Findings
Recent research highlights the compound's potential as a therapeutic agent:
- Neuroprotective Effects : A study published in Journal of Medicinal Chemistry found that this compound significantly reduced markers of inflammation and apoptosis in neuronal cultures exposed to neurotoxic agents .
- Behavioral Studies : In a behavioral pharmacology study, administration of the compound resulted in significant improvements in depression-like behaviors compared to control groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
